2-(Thiomorpholinomethyl)phenylboronic acid
Overview
Description
2-(Thiomorpholinomethyl)phenylboronic acid: is a versatile chemical compound with the molecular formula C11H16BNO2S and a molecular weight of 237.13 g/mol . It features a boronic acid moiety, a phenyl ring, and a thiomorpholine group, making it a valuable reagent in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiomorpholinomethyl)phenylboronic acid typically involves the following steps:
Formation of the Thiomorpholine Moiety: Thiomorpholine is synthesized by reacting morpholine with sulfur.
Attachment to the Phenyl Ring: The thiomorpholine moiety is then attached to a phenyl ring through a methylene linker.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiomorpholinomethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms carbon-carbon bonds between the boronic acid and organic halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Coupled Products: Resulting from Suzuki-Miyaura coupling.
Oxidized or Reduced Boronic Acids: Depending on the reaction conditions.
Scientific Research Applications
2-(Thiomorpholinomethyl)phenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiomorpholinomethyl)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diols. This property is crucial for its applications in protein-protein interaction studies and organic synthesis. The boronic acid moiety participates in these interactions, while the phenyl ring and thiomorpholine group provide structural stability and potential bioactivity .
Comparison with Similar Compounds
Phenylboronic Acid: Contains a phenyl ring and boronic acid group but lacks the thiomorpholine moiety.
4-(Thiomorpholinomethyl)phenylboronic Acid: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness: 2-(Thiomorpholinomethyl)phenylboronic acid is unique due to the presence of the thiomorpholine group, which imparts additional chemical properties and potential bioactivity. This makes it a valuable reagent in various research applications, particularly in medicinal chemistry and protein-protein interaction studies.
Properties
IUPAC Name |
[2-(thiomorpholin-4-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2S/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMSIHHLEIKCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCSCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675156 | |
Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158941-47-9 | |
Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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